molecular formula C21H18N4O4 B11322111 N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11322111
M. Wt: 390.4 g/mol
InChI Key: XGNLGLRCUKBPOP-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYPHENYL)IMIDAZO[1,2-A]PYRAZIN-3-AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole moiety, a dimethoxyphenyl group, and an imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYPHENYL)IMIDAZO[1,2-A]PYRAZIN-3-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and dimethoxyphenyl intermediates, which are then coupled with an imidazo[1,2-a]pyrazine precursor. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYPHENYL)IMIDAZO[1,2-A]PYRAZIN-3-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions often involve nucleophilic or electrophilic reagents, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYPHENYL)IMIDAZO[1,2-A]PYRAZIN-3-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYPHENYL)IMIDAZO[1,2-A]PYRAZIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYPHENYL)IMIDAZO[1,2-A]PYRAZIN-3-AMINE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C21H18N4O4/c1-26-15-5-3-13(9-17(15)27-2)20-21(25-8-7-22-11-19(25)24-20)23-14-4-6-16-18(10-14)29-12-28-16/h3-11,23H,12H2,1-2H3

InChI Key

XGNLGLRCUKBPOP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC5=C(C=C4)OCO5)OC

Origin of Product

United States

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